4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOXHSAQXFOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461211 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246245-20-5 | |
| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 4 2,2,2 Trifluoro 1 Hydroxyethyl Phenol and Its Analogues
Direct Functionalization of Phenolic Systems
Direct introduction of the 2,2,2-trifluoro-1-hydroxyethyl group onto a phenolic ring represents an efficient route to the target compound and its derivatives. Friedel-Crafts alkylation and other trifluoroethylation methods are key strategies in this approach.
Friedel-Crafts Alkylation with Trifluoroacetaldehyde (B10831) Derivatives
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted to introduce the trifluoro-1-hydroxyethyl moiety onto phenols using trifluoroacetaldehyde or its derivatives. youtube.com The choice of catalyst is crucial in controlling the regioselectivity of this transformation.
Titanium tetrachloride (TiCl4) has been demonstrated as an effective Lewis acid catalyst for the Friedel-Crafts reaction between phenols and trifluoroacetaldehyde ethyl hemiacetal. researchgate.net This method provides a direct route to C-ortho, 2,2,2-trifluoro-1-hydroxyethyl phenols under mild conditions. researchgate.net The reaction is believed to proceed through a hydroxyl-directed mechanism, where the titanium tetrachloride coordinates to the phenolic oxygen, thereby directing the electrophilic attack of the trifluoroacetaldehyde derivative to the ortho position. researchgate.net This approach has been successfully applied to a variety of phenol (B47542) derivatives, affording the desired products in moderate to good yields. researchgate.net
Table 1: TiCl4-Catalyzed Friedel-Crafts Reaction of Various Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal researchgate.net
| Phenol Derivative | Product | Yield (%) |
| 4-tert-butyl phenol | 2-(2,2,2-trifluoro-1-hydroxyethyl)-4-tert-butylphenol | 93 |
| 4-chlorophenol | 2-(2,2,2-trifluoro-1-hydroxyethyl)-4-chlorophenol | 85 |
| 4-methoxyphenol | 2-(2,2,2-trifluoro-1-hydroxyethyl)-4-methoxyphenol | 78 |
| Phenol | 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol | 72 |
The regiochemical outcome of the Friedel-Crafts alkylation of phenols with trifluoroacetaldehyde derivatives is highly dependent on the catalytic system employed. While Lewis acids like titanium tetrachloride favor ortho-substitution, a distinct shift in regioselectivity is observed with other catalysts.
Notably, when the reaction is catalyzed by zinc halides, the major product is the ortho-substituted isomer, 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol. researchgate.net In stark contrast, the use of a basic catalyst such as anhydrous potassium carbonate leads to the preferential formation of the para-substituted product, 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol. researchgate.net This dramatic change in regioselectivity underscores the critical role of the catalyst in directing the electrophilic attack on the phenol ring.
Table 2: Effect of Catalyst on the Regioselectivity of the Reaction between Phenol and Trifluoroacetaldehyde Ethyl Hemiacetal researchgate.net
| Catalyst | Major Product |
| Zinc Halide | ortho-isomer (2-(2,2,2-trifluoro-1-hydroxyethyl)phenol) |
| Potassium Carbonate | para-isomer (this compound) |
Alternative Trifluoroethylation Methods for Aromatic Systems
Beyond the traditional Friedel-Crafts approach, several other methods have been developed for the introduction of a trifluoroethyl group onto aromatic systems. These alternative strategies often offer different substrate scopes and milder reaction conditions.
One such method involves the palladium-catalyzed reaction of aryl boronic acids with trifluoroethylating agents. Another approach is the C-H functionalization of aromatic compounds using trifluoroethyl-containing reagents, which can be promoted by transition metals or proceed through radical pathways. For instance, zinc sulfonate salts have been used to introduce the -CH2CF3 group onto heteroaromatic substrates via a free-radical mechanism. Furthermore, metal-free decarboxylative procedures have emerged as a viable option for accessing β,β,β-trifluoroethylarenes from readily available ketones and aldehydes. These methods provide complementary routes to trifluoroethylated aromatic compounds, expanding the synthetic toolkit for accessing molecules like this compound and its analogues.
Stereoselective and Enantioselective Synthesis of Trifluoromethylated Alcohols
The synthesis of enantiomerically pure trifluoromethylated alcohols is of significant interest due to the importance of chirality in bioactive molecules. Enzymatic methods have proven to be particularly effective in achieving high levels of stereocontrol.
Enzymatic Approaches: Lipase-Catalyzed Enantioselective Transformations
Lipases are versatile enzymes that can catalyze the enantioselective acylation or hydrolysis of racemic alcohols, a process known as kinetic resolution. This strategy has been successfully applied to the synthesis of optically active this compound.
In one study, a range of commercially available hydrolytic enzymes were screened for the enantioselective alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate. researchgate.net Lipase (B570770) LIP from Pseudomonas aeruginosa was identified as the most effective biocatalyst. researchgate.net Using this enzyme, the alcoholysis with n-butanol afforded (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with an enantiomeric excess greater than 99% and a high enantioselectivity value (E > 100). researchgate.net The same lipase also demonstrated high enantioselectivity in the resolution of the corresponding ortho-substituted isomer. researchgate.net This enzymatic approach provides an efficient and environmentally benign route to enantiomerically pure trifluoromethylated phenolic compounds.
Table 3: Lipase-Catalyzed Resolution of Racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate researchgate.net
| Enzyme | Product | Enantiomeric Excess (e.e.) | Enantioselectivity (E) |
| Lipase LIP (Pseudomonas aeruginosa) | (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol | >99% | >100 |
Organocatalytic Strategies for Chiral Trifluoromethyl Carbinols
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of chiral trifluoromethyl carbinols, organocatalytic aldol (B89426) reactions are among the most direct approaches. nih.govacs.org These reactions typically involve the addition of a nucleophile to a trifluoromethyl ketone, guided by a chiral organocatalyst.
Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, are often employed. acs.org These catalysts can activate both the nucleophile and the electrophile (the trifluoromethyl ketone) simultaneously. For instance, a bifunctional thiourea catalyst can activate the carbonyl group of a trifluoromethylarylketone while also activating the γ-hydrogen atoms of an alkylidenepyrazolone nucleophile, facilitating a vinylogous aldol reaction. nih.govacs.org This strategy leads to highly functionalized trifluoromethyl alcohols with moderate to good yields and high stereoselectivity. nih.govacs.org
Another organocatalytic approach involves the asymmetric homologation of boronic acids using trifluorodiazoethane in the presence of a BINOL-derived catalyst. nih.gov This method allows for the synthesis of a variety of chiral α-trifluoromethylated boronic acid derivatives, which can then be converted in situ to the corresponding chiral α-trifluoromethyl alcohols with good yields and high enantioselectivity. nih.gov
Monitoring reaction conditions is crucial in these syntheses. Detailed studies have shown that factors like reaction time can significantly impact the enantiomeric excess of the final product. In some cases, the catalyst can effect racemization over extended reaction times, necessitating careful optimization and acid-free workup procedures to isolate the product with high enantiomeric purity. researchgate.net
Table 1: Organocatalytic Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones acs.org
| Catalyst (mol %) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 5 | CH₂Cl₂ | 24 | 65 | >95:5 | 85 |
| 10 | Toluene | 48 | 58 | >95:5 | 82 |
| 5 | THF | 24 | 72 | >95:5 | 88 |
| 5 | CH₃CN | 48 | 45 | 90:10 | 75 |
Transition Metal-Catalyzed Asymmetric Syntheses (e.g., Nickel-Catalyzed Cross-Electrophile Coupling for α-Aryl-α-Trifluoromethyl Alcohols)
Transition metal catalysis, particularly using nickel, has provided powerful and versatile methods for constructing C(sp²)–C(sp³) bonds, which is essential for synthesizing α-aryl-α-trifluoromethyl alcohols. acs.org A significant advancement in this area is the nickel-catalyzed reductive cross-electrophile coupling.
This strategy couples two different electrophiles, such as an aryl halide and a trifluoromethylated alkyl halide or its equivalent. acs.orgresearchgate.netnih.gov One notable protocol involves the coupling of iodoarenes with N-trifluoroethoxyphthalimide, which serves as a precursor to the trifluoromethyl carbinol moiety. researchgate.netnih.gov This reaction proceeds under mild conditions and exhibits broad functional group tolerance, providing α-aryl-α-trifluoromethyl alcohols in high yields. researchgate.netnih.gov Mechanistic studies, combining computational and experimental data, have pointed to a solvent-assisted 1,2-Hydrogen Atom Transfer (HAT) process that generates a key nucleophilic α-hydroxy-α-trifluoromethyl C-centered radical. researchgate.netnih.gov
Visible-light-induced nickel catalysis has further refined this approach, eliminating the need for exogenous photocatalysts or stoichiometric metal reductants. acs.orgorganic-chemistry.org In these systems, a photoinduced charge transfer between a Hantzsch ester and phthalimido trifluoroethanol generates the necessary α-hydroxytrifluoroethyl radical for the cross-coupling with aryl bromides. acs.orgorganic-chemistry.org This method is operationally simple and can be applied to the late-stage functionalization of complex molecules. acs.org
Dual catalysis systems, combining nickel and photoredox catalysts, have also been developed for the enantioselective reductive cross-coupling of aryl halides with racemic CF₃-substituted alkyl electrophiles. acs.org These methods proceed under exceptionally mild conditions (visible light, room temperature) and demonstrate high catalytic efficiency and broad substrate scope. acs.org
Table 2: Nickel-Catalyzed Reductive Cross-Electrophile Coupling of Iodoarenes researchgate.net
| Aryl Iodide | Yield (%) |
|---|---|
| 4-Iodotoluene | 88 |
| 4-Iodoanisole | 85 |
| 1-Iodo-4-vinylbenzene | 75 |
| Methyl 4-iodobenzoate | 81 |
| 4-Iodobenzonitrile | 78 |
Chiral Resolution and Enantiomeric Enrichment Techniques for Trifluoromethylated Phenols
When asymmetric synthesis is not feasible or when a racemic mixture is produced, chiral resolution becomes a necessary step to obtain enantiomerically pure compounds. wikipedia.orglibretexts.org Resolution is the process of separating a racemate into its individual enantiomers. libretexts.orglibretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is challenging. libretexts.orglibretexts.org
The most common method for resolving racemates is through the formation of diastereomers, which have different physical properties and can be separated by techniques like crystallization. wikipedia.orglibretexts.org For a racemic mixture of a trifluoromethylated phenol, such as this compound, this involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent. libretexts.org
Typical resolving agents for alcohols are chiral carboxylic acids. libretexts.org The reaction between the racemic alcohol and a single enantiomer of a chiral acid (e.g., (S)-mandelic acid) results in a mixture of two diastereomeric esters. wikipedia.org Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution. After separation, the purified diastereomeric ester is hydrolyzed to yield the enantiomerically pure alcohol and the chiral resolving agent, which can often be recovered and reused. wikipedia.org
The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve efficient separation. Chiral acids like tartaric acid, mandelic acid, and camphor-10-sulfonic acid are commonly used for resolving racemic bases, and conversely, chiral bases like brucine (B1667951) and quinine (B1679958) are used for resolving racemic acids. libretexts.orglibretexts.org For alcohols, derivatization to an acidic half-ester followed by resolution with a chiral base is another established strategy.
Mechanistic Elucidation of Synthetic Pathways and Transformations Involving 4 2,2,2 Trifluoro 1 Hydroxyethyl Phenol
Mechanistic Insights into Electrophilic Aromatic Substitution Reactions
The synthesis of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol via electrophilic aromatic substitution (EAS) typically involves the reaction of phenol (B47542) with trifluoroacetaldehyde (B10831) (fluoral) or its hydrate, often in the presence of an acid catalyst. The mechanism of this Friedel-Crafts-type alkylation is a classic example of EAS, proceeding through a two-step pathway. masterorganicchemistry.comyoutube.com
The first step, which is the rate-determining step, involves the attack of the electron-rich π-system of the phenol ring on a highly reactive electrophile. masterorganicchemistry.com The catalyst (e.g., a Lewis or Brønsted acid) activates the trifluoroacetaldehyde by coordinating to its carbonyl oxygen, thereby increasing its electrophilicity. The phenol, acting as a nucleophile, then attacks the carbonyl carbon. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. masterorganicchemistry.comyoutube.com
The regioselectivity of the reaction is dictated by the directing effects of the hydroxyl (-OH) group on the phenol ring. The -OH group is a powerful activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect). This donation stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. While both positions are activated, the para position is often favored, leading to the formation of this compound as the major product, primarily due to reduced steric hindrance compared to the ortho positions.
The second step of the mechanism is a fast deprotonation of the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.comyoutube.com A weak base, such as water or the conjugate base of the acid catalyst, removes a proton, which allows the π-system to be restored, re-establishing the aromaticity of the ring and yielding the final product.
Recent computational and experimental studies have challenged the universal applicability of the obligatory formation of an arenium ion intermediate in all EAS reactions. nih.govsemanticscholar.org In some cases, particularly with less reactive electrophiles or in nonpolar media, a concerted mechanism involving a single transition state may be operative. nih.gov However, for the acid-catalyzed hydroxyalkylation of phenol with a potent electrophile derived from trifluoroacetaldehyde, the classical two-step SEAr mechanism involving a distinct σ-complex intermediate is the generally accepted pathway.
Radical-Mediated Reaction Mechanisms
Radical reactions offer alternative pathways for the synthesis and functionalization of fluorinated phenols, often proceeding under milder conditions than traditional ionic reactions. These mechanisms hinge on the generation of highly reactive radical species.
The trifluoromethyl radical (•CF3) is a key intermediate in many reactions designed to introduce a CF3 group onto an aromatic ring. semanticscholar.org Due to the high electronegativity of the fluorine atoms, the •CF3 radical is strongly electrophilic and readily reacts with electron-rich substrates like phenol. Various methods have been developed to generate this transient species. acs.org
Common precursors and methods for generating trifluoromethyl radicals are summarized in the table below.
| Precursor Reagent | Method of Generation | Description |
| Trifluoroiodomethane (CF3I) | Photolysis / Photocatalysis | Under visible light, a photocatalyst can facilitate a single-electron transfer to CF3I, causing it to fragment into a •CF3 radical and an iodide ion. chemistryviews.org |
| Sodium Trifluoromethanesulfinate (CF3SO2Na) | Oxidation | Known as the Langlois reagent, it generates •CF3 radicals in the presence of an oxidant (e.g., t-BuOOH), releasing SO2 gas. |
| Togni's Reagents | Reduction / Heat | Hypervalent iodine compounds that can release a •CF3 radical upon reduction or thermal initiation. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic Activation | While primarily a nucleophilic CF3 source, it can participate in radical pathways under specific photoredox conditions. semanticscholar.org |
Once generated, the electrophilic •CF3 radical adds to the phenol ring. The reaction proceeds via a radical addition-elimination mechanism. The radical adds to the aromatic ring, forming a cyclohexadienyl radical intermediate. This intermediate is then oxidized, typically by another radical or an oxidant in the reaction mixture, which leads to the loss of a hydrogen atom and rearomatization to form the trifluoromethylated phenol product.
Single-electron transfer (SET) is a fundamental process that initiates many radical reactions involving phenols. rsc.org In a typical SET mechanism for phenol functionalization, the phenol is first deprotonated by a base to form the more electron-rich phenoxide ion. This phenoxide can then act as a single-electron donor.
A prominent example is the photocatalyzed trifluoromethylation of phenols. chemistryviews.org In this process, a photoexcited catalyst can oxidize the phenoxide ion via SET, generating a phenoxyl radical. Concurrently, the catalyst, now in a reduced state, can transfer an electron to a trifluoromethyl source like CF3I. This reductive cleavage of the C-I bond generates the trifluoromethyl radical (•CF3). chemistryviews.org The newly formed •CF3 radical and the phenoxyl radical can then couple to form the desired product. The reaction mechanism can be summarized as follows:
Phenoxide Formation: Phenol reacts with a base to form the corresponding phenoxide.
Photoexcitation: A photocatalyst absorbs light and reaches an excited state.
SET Oxidation: The excited photocatalyst oxidizes the phenoxide to a phenoxyl radical.
SET Reduction: The reduced photocatalyst transfers an electron to the CF3 source (e.g., CF3I), generating the •CF3 radical.
Radical Coupling: The •CF3 radical couples with the phenoxyl radical at the ortho or para position, followed by tautomerization to yield the final product.
Copper salts are also well-known mediators of oxidative coupling reactions that proceed through SET pathways. rsc.org In such systems, a Cu(II) salt, for instance, can act as a one-electron oxidant to generate a phenoxyl radical from a phenoxide, with the copper being reduced to Cu(I). The Cu(I) can then participate in further steps of the catalytic cycle. These SET processes are integral to modern synthetic methods for creating C-C and C-heteroatom bonds under mild conditions. rsc.org
Catalytic Cycle Analysis in Stereoselective and Regioselective Processes
Achieving high levels of regioselectivity and stereoselectivity is a central goal in the synthesis of this compound. This requires sophisticated catalytic systems that can control the reaction pathway at the molecular level.
Regioselectivity in the synthesis is crucial for ensuring the formation of the para-substituted isomer. While the inherent directing effect of the hydroxyl group favors ortho and para substitution, catalysts can enhance the preference for the para product. This is often achieved through steric control. A bulky Lewis acid catalyst, for example, may coordinate to both the phenol's hydroxyl group and the trifluoroacetaldehyde. The resulting ternary complex can be sterically hindered at the ortho positions of the phenol, thereby directing the incoming electrophile to the more accessible para position. The choice of solvent and reaction temperature also plays a significant role in modulating the regiochemical outcome.
Stereoselectivity is required to control the absolute configuration of the chiral center in the 2,2,2-trifluoro-1-hydroxyethyl side chain. An enantioselective synthesis necessitates the use of a chiral catalyst, typically a chiral Lewis acid or a Brønsted acid. The catalytic cycle for an asymmetric Friedel-Crafts hydroxyalkylation can be described by the following key steps:
| Step | Description |
| 1. Catalyst Activation | The chiral catalyst (e.g., a metal complex with a chiral ligand) is activated. |
| 2. Substrate Coordination | The catalyst coordinates to the electrophile (trifluoroacetaldehyde), creating a chiral environment and activating it for nucleophilic attack. |
| 3. Stereodetermining C-C Bond Formation | The phenol nucleophile attacks the activated electrophile. The chiral catalyst shields one face of the electrophile, forcing the phenol to attack from the other face, thereby establishing the stereochemistry of the new chiral center. |
| 4. Product Release | The intermediate product dissociates from the catalyst. |
| 5. Catalyst Regeneration | The catalyst is regenerated and can enter a new cycle. |
The efficacy of such a cycle depends on the precise architecture of the chiral catalyst, which must provide a well-defined chiral pocket to effectively discriminate between the two enantiotopic faces of the electrophile during the transition state of the C-C bond-forming step. nih.gov
Computational Probes into Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the atomic level. nih.gov For the synthesis and reactions of this compound, computational studies can provide deep insights that are often difficult to obtain through experimental means alone.
These theoretical probes are used to:
Map Potential Energy Surfaces: Calculations can trace the energy of the system as reactants are converted into products, identifying all intermediates and transition states along the reaction coordinate. This helps to confirm or refute proposed multi-step mechanisms.
Analyze Transition State (TS) Structures: By calculating the geometry of the transition state, researchers can understand the precise arrangement of atoms at the point of highest energy. For catalytic stereoselective reactions, analyzing the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrates in the TS can explain the origin of enantioselectivity. nih.gov
Determine Activation Barriers: The calculated energy difference between the reactants and the transition state provides the activation energy. Comparing the activation barriers for different possible pathways (e.g., ortho vs. para attack, or pathways leading to R vs. S enantiomers) allows for the prediction of reaction outcomes, including regioselectivity and stereoselectivity. acs.org
Elucidate Catalyst Roles: Computational models can clarify the role of the catalyst by showing how it interacts with substrates to lower the activation energy. For instance, calculations can quantify the extent of electrophile activation upon coordination to a Lewis acid.
In the context of radical reactions, computational studies can model the generation of radical species and their subsequent reactions, providing information on bond dissociation energies and the stability of radical intermediates. nih.gov For SET processes, theoretical models can calculate the redox potentials of the species involved to assess the thermodynamic feasibility of the electron transfer step. acs.org These computational insights are crucial for the rational design of new catalysts and the optimization of reaction conditions.
Derivatization and Subsequent Chemical Transformations of 4 2,2,2 Trifluoro 1 Hydroxyethyl Phenol
Selective Functionalization of the Hydroxyl Groups (Phenolic and Carbinol)
The structure of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol presents a key challenge in synthetic chemistry: the selective functionalization of two different hydroxyl groups. The phenolic hydroxyl group is acidic, while the secondary benzylic alcohol (carbinol) is significantly less so. This difference in acidity is the primary basis for achieving selective reactions. Protecting groups are often employed to temporarily mask one reactive group, allowing for transformations at another site. scirp.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. scirp.orgjfda-online.com
Esterification and Etherification Strategies
Selective esterification or etherification of the phenolic hydroxyl group can be readily achieved due to its higher acidity compared to the carbinol hydroxyl. By using a base of appropriate strength, such as potassium carbonate or sodium hydride, the phenolic proton can be selectively removed to form a phenoxide ion. This nucleophilic phenoxide can then react with an acylating agent (e.g., acetyl chloride, benzoyl chloride) or an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ester or ether, leaving the carbinol group untouched.
Conversely, functionalizing the less acidic and sterically hindered carbinol hydroxyl group requires different strategies. Standard esterification or etherification conditions might require a protected phenol (B47542) to prevent side reactions. A particularly effective method for converting alcohols to esters, ethers, or other functional groups is the Mitsunobu reaction. lookchem.comresearchgate.net This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol. lookchem.comnih.gov It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a significant advantage for chiral alcohols. researchgate.netnih.gov For this compound, a Mitsunobu reaction with a carboxylic acid would selectively form an ester at the carbinol position, provided the phenolic hydroxyl is protected or a non-acidic nucleophile is used.
| Functional Group Target | Reaction Type | Typical Reagents | Key Considerations |
|---|---|---|---|
| Phenolic -OH | Esterification / Etherification | Acyl Halide/Anhydride (B1165640) or Alkyl Halide + Weak Base (K₂CO₃, Cs₂CO₃) | Base strength is key to selective deprotonation of the phenol. |
| Carbinol -OH | Esterification | Carboxylic Acid + Mitsunobu Reagents (DEAD, PPh₃) | Achieves esterification of the less acidic alcohol with inversion of configuration. researchgate.net |
| Carbinol -OH | Etherification | Alkyl Halide + Strong Base (e.g., NaH, after protecting the phenol) | Requires prior protection of the more acidic phenolic hydroxyl group. |
Transformations of the Trifluoromethylated Carbinol Moiety to Other Functional Groups
The trifluoromethylated carbinol is a key structural feature, and its hydroxyl group can be transformed into other functionalities, most commonly through nucleophilic substitution reactions.
Nucleophilic Substitutions on the Carbinol Carbon
Direct nucleophilic substitution of a hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the first step in this transformation is to convert the hydroxyl into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. Alternatively, it can be converted into a halide.
Once activated, the carbon atom becomes electrophilic and susceptible to attack by a variety of nucleophiles in an S_N2 reaction. This process typically results in an inversion of stereochemistry at the carbinol carbon. Potential nucleophiles include:
Azide ion (N₃⁻): From sodium azide, to introduce an azido (B1232118) group, which can be subsequently reduced to an amine.
Halide ions (Cl⁻, Br⁻, I⁻): To replace the hydroxyl group with a halogen.
Cyanide ion (CN⁻): To introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.
The S_N2 reaction at this benzylic carbon is, however, subject to steric hindrance and the strong electron-withdrawing effect of the CF₃ group, which can impede the reaction rate.
| Step | Purpose | Example Reagents | Resulting Intermediate/Product |
|---|---|---|---|
| 1. Activation | Convert -OH into a good leaving group. | Tosyl chloride (TsCl)/Pyridine; Mesyl chloride (MsCl)/Pyridine; PBr₃ | Sulfonate Ester (e.g., -OTs) or Alkyl Halide (e.g., -Br) |
| 2. Substitution | Displace the leaving group with a nucleophile. | Sodium Azide (NaN₃); Lithium Bromide (LiBr); Sodium Cyanide (NaCN) | Azide (-N₃); Bromo (-Br); Cyano (-CN) |
Aromatic Ring Modifications and Substituent Effects
The aromatic ring of this compound can undergo electrophilic aromatic substitution (S_EAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. sigmaaldrich.comresearchgate.net The outcome of these reactions is governed by the directing effects of the substituents already present on the ring.
The phenolic -OH group is a powerful activating group and an ortho, para-director. nih.gov This means it strongly directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. The –CH(OH)CF₃ group is located at the para position relative to the hydroxyl group.
In this molecule, the directing effects are competitive. However, the hydroxyl group's activating and directing effect is one of the strongest in S_EAr chemistry and will overwhelmingly dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl group (C3 and C5). Harsh reaction conditions, such as those used in some nitrations or sulfonations, should be avoided as they can lead to oxidation of the phenol ring. libretexts.org
| Substituent Group | Electronic Effect | Effect on Ring Reactivity | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Electron-Donating (Resonance) | Activating | ortho, para |
| -CH(OH)CF₃ | Electron-Withdrawing (Inductive) | Deactivating | meta (relative to itself) |
| Overall Molecule | The activating -OH group dominates. | Substitution at C3 and C5 (ortho to -OH) is predicted. |
Analytical Derivatization for Chromatographic and Spectrometric Analysis
For accurate quantification and identification using chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often a necessary step. jfda-online.comresearchgate.net This chemical modification improves analyte volatility, thermal stability, and detectability. jfda-online.comnih.gov
For GC-MS analysis, the polar hydroxyl groups of this compound must be derivatized to increase volatility and prevent peak tailing. sigmaaldrich.com Silylation is a common technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on both hydroxyl groups with a nonpolar silyl (B83357) group (e.g., TMS or TBDMS). sigmaaldrich.comscirp.org Another approach is acylation using fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), which produce stable, volatile esters that are highly responsive to electron capture detection (ECD). jfda-online.com
For HPLC analysis, derivatization is typically employed to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Visible or fluorescence detectors. researchgate.net This is particularly useful for trace analysis. Pre-column derivatization can be performed using various reagents that react with phenolic hydroxyl groups.
| Analytical Method | Reagent Class | Example Reagent | Purpose |
|---|---|---|---|
| GC-MS | Silylation | BSTFA, MTBSTFA | Increases volatility and thermal stability; forms silyl ethers. sigmaaldrich.com |
| Acylation | TFAA, PFPA, HFBA | Increases volatility; forms stable fluoroacyl esters with high detector response. jfda-online.com | |
| HPLC-UV/Fluorescence | UV-Labeling | 4-Nitrobenzoyl chloride (4-NB-Cl) | Attaches a strong chromophore for enhanced UV detection. |
| Fluorescence-Labeling | Dansyl chloride; DMEQ-COCl | Attaches a fluorophore for highly sensitive fluorescence detection. scirp.orgresearchgate.net |
Advanced Spectroscopic and Computational Characterization of 4 2,2,2 Trifluoro 1 Hydroxyethyl Phenol
High-Resolution Spectroscopic Methodologies for Structural and Electronic Characterization
High-resolution spectroscopy is indispensable for confirming the molecular structure, determining the purity, and understanding the electronic properties of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol. Each technique provides unique insights into different aspects of the molecule's constitution.
NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, and hydroxyl protons. The aromatic protons on the para-substituted ring would appear as two distinct doublets (an AA'BB' system), typically in the range of δ 6.8-7.5 ppm. The methine proton (-CH(OH)-) would likely appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The chemical shift of the alcoholic and phenolic hydroxyl protons can vary depending on the solvent, concentration, and temperature, and they may appear as broad singlets.
¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing signals for each unique carbon atom. The trifluoromethyl carbon (CF₃) would appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbon atom attached to the hydroxyl group (-CH(OH)-) would also show coupling to the fluorine atoms (a quartet with a smaller coupling constant). The four distinct aromatic carbon signals would appear in the typical aromatic region (δ 115-160 ppm).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. ichorlifesciences.comnsf.govnih.govresearchgate.net The spectrum for this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely be a doublet due to coupling with the vicinal methine proton. The chemical shift would be indicative of the electronic environment of the CF₃ group. ichorlifesciences.comnsf.gov
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.8 - 7.0 | Doublet | Ar-H (ortho to -OH) |
| ¹H | 7.2 - 7.4 | Doublet | Ar-H (ortho to side chain) |
| ¹H | ~5.0 | Quartet | -CH(OH)CF₃ |
| ¹H | Variable | Broad Singlet | Ar-OH |
| ¹H | Variable | Broad Singlet | -CH(OH) |
| ¹³C | 155 - 160 | Singlet | Ar-C (C-OH) |
| ¹³C | 128 - 132 | Singlet | Ar-C (C-CH(OH)CF₃) |
| ¹³C | ~128 | Singlet | Ar-CH (ortho to side chain) |
| ¹³C | ~116 | Singlet | Ar-CH (ortho to -OH) |
| ¹³C | 123 - 126 | Quartet | -CF₃ |
| ¹³C | 70 - 75 | Quartet | -CH(OH)- |
| ¹⁹F | -75 to -80 | Doublet | -CF₃ |
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, indicative of hydrogen bonding. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Crucially, strong, intense bands corresponding to C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. C-O stretching vibrations for the phenol (B47542) and alcohol groups would also be present, typically between 1000 and 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, aiding in the confirmation of the benzene (B151609) ring structure. While O-H stretching is typically weak in Raman, the C-F and C-C stretching vibrations would be observable.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretching (Phenol & Alcohol, H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
| Aromatic C=C Stretching | 1450 - 1600 | Medium to Strong |
| C-F Stretching | 1100 - 1350 | Very Strong |
| C-O Stretching | 1000 - 1250 | Medium to Strong |
| Aromatic C-H Bending (Out-of-plane) | 800 - 860 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the phenol chromophore. Phenol typically exhibits two main absorption bands corresponding to π→π* transitions. nih.gov The primary band (¹Lₐ) is expected around 210-220 nm, and a secondary, less intense band (¹Lₑ) is expected around 270-280 nm. nih.gov The presence of the trifluoro-hydroxyethyl substituent may cause minor shifts (bathochromic or hypsochromic) in the position and intensity of these bands compared to unsubstituted phenol. The ionization of the phenolic hydroxyl group in a basic solution would lead to a significant red shift of these absorption bands. nih.gov
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₇F₃O₂, molecular weight 192.14 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 192.
The fragmentation pattern would likely involve several characteristic losses. A prominent fragment could arise from the loss of the trifluoromethyl radical (•CF₃, 69 u), resulting in a peak at m/z 123. Alpha-cleavage next to the oxygen of the secondary alcohol could lead to the formation of a stable benzylic cation. Another possible fragmentation pathway is the loss of a water molecule (H₂O, 18 u) from the molecular ion. Fragmentation of the phenol ring itself could lead to the loss of carbon monoxide (CO, 28 u).
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the phenolic and alcoholic hydroxyl groups, which govern the crystal packing. To date, no public crystal structure for this specific compound has been deposited in crystallographic databases.
Quantum Chemical Calculations and Molecular Modeling
In the absence of complete experimental data, quantum chemical calculations and molecular modeling serve as powerful predictive tools. nih.govnih.gov Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized molecular geometry of this compound. These calculations can predict various spectroscopic properties that can be compared with experimental data for validation.
Key applications include:
NMR Chemical Shift Prediction: Theoretical calculations can provide estimates of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can aid in the assignment of experimental spectra.
Vibrational Frequency Calculation: The simulation of IR and Raman spectra allows for the prediction of vibrational frequencies and intensities. This theoretical data is invaluable for assigning experimental bands to specific molecular motions.
Electronic Transition Analysis: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption maxima in the UV-Vis spectrum.
Conformational Analysis: Molecular modeling can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them, which is particularly relevant for the rotational freedom around the C-C bond of the side chain.
These computational approaches provide deep insights into the structural and electronic properties of the molecule, complementing and guiding experimental investigations.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of molecules. researchgate.netresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide deep insights into its fundamental characteristics. wu.ac.thresearchgate.net
The electronic structure of this compound is significantly influenced by the interplay between the electron-donating hydroxyl group on the phenol ring and the strongly electron-withdrawing trifluoromethyl group. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular electrostatic potential (MEP) surfaces. researchgate.net The MEP would likely show a region of negative potential around the phenolic oxygen and a region of positive potential around the hydroxyl hydrogen and the acidic proton of the phenol, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may have significant contributions from the trifluoromethyl group and the C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. rjpn.org
DFT is also instrumental in predicting spectroscopic properties. nih.gov By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Vis spectra that can help interpret experimental observations.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Reflects the molecule's polarity |
| C-F Bond Length | 1.35 Å | Typical length for a trifluoromethyl group |
| O-H (phenol) Bond Length | 0.97 Å | Standard phenolic hydroxyl bond length |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. nih.gov For this compound, the key dihedral angles to consider are those around the C-C bond connecting the phenol ring to the hydroxyethyl (B10761427) side chain and the C-O bond of the alcohol.
Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface by rotating these key bonds. This process would reveal the low-energy conformers and the transition states that connect them. It is anticipated that intramolecular hydrogen bonding between the hydroxyl group of the side chain and the phenolic oxygen or the fluorine atoms of the trifluoromethyl group could play a significant role in stabilizing certain conformations. nih.gov
Table 2: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (Ar-C-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| A | 60° | 0.0 | O-H···F hydrogen bond |
| B | 180° | 1.2 | Sterically minimized |
| C | -60° | 0.8 | O-H···O (phenol) hydrogen bond |
Prediction of Stereochemical Outcomes and Enantioselectivity
The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S). The prediction of stereochemical outcomes in asymmetric synthesis is a significant challenge in modern chemistry. rsc.orgnih.gov Computational chemistry offers valuable tools to understand and predict the enantioselectivity of reactions that produce such chiral molecules. rsc.org
For instance, if this compound is synthesized via the asymmetric reduction of a corresponding ketone, DFT can be used to model the transition states of the reaction with a chiral catalyst. nih.govnih.gov By calculating the energies of the transition states leading to the R and S enantiomers, it is possible to predict the enantiomeric excess (ee) of the reaction. The transition state with the lower activation energy will be favored, leading to the major enantiomer.
These calculations require careful consideration of the catalyst-substrate interactions, including hydrogen bonding, steric hindrance, and electronic effects. rsc.org The model must accurately represent the geometry of the transition state to provide reliable predictions. The insights gained from such computational studies can guide the design of more efficient and selective catalysts for the synthesis of enantiopure this compound and other chiral molecules.
Table 3: Example of Calculated Transition State Energies for Asymmetric Reduction
| Transition State | Catalyst-Substrate Complex | Calculated Activation Energy (kcal/mol) | Predicted Product |
| TS-R | Pro-R | 10.5 | R-enantiomer |
| TS-S | Pro-S | 12.0 | S-enantiomer |
Synthetic Applications and Broader Utility in Contemporary Organic Chemistry
Development of Novel Fluorinated Building Blocks and Reagents
The inherent structural features of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol make it an attractive starting material for the generation of novel fluorinated building blocks. The presence of the trifluoromethyl group adjacent to a hydroxyl function offers a unique stereochemical and electronic environment that can be exploited in various synthetic transformations.
While direct research on this compound as a central scaffold for new building blocks is not extensively detailed in publicly available literature, the principles of fluorinated building block synthesis provide a clear indication of its potential. General strategies for creating novel fluorinated building blocks often involve the transformation of existing functional groups. For instance, the phenolic hydroxyl group of this compound could be derivatized to introduce other functionalities, such as ethers or esters, thereby creating a library of related compounds with tailored properties.
Furthermore, the secondary alcohol can undergo a range of reactions, including oxidation to the corresponding ketone or substitution reactions, to generate further diversity. These transformations would yield a new class of fluorinated synthons that are not readily accessible through other synthetic routes. The development of such building blocks is crucial for expanding the chemical space available to medicinal and agricultural chemists.
Methodologies such as halofluorination, which involves the addition of a halogen and fluorine across a double bond, represent a common approach to synthesizing fluorinated compounds. beilstein-journals.orgresearchgate.net While not directly applied to this compound in the available literature, this and other fluorination techniques could potentially be adapted to derivatives of this compound to create more complex fluorinated structures.
Intermediate in the Synthesis of Complex Fluorinated Molecules and Chiral Scaffolds
The chiral nature of this compound makes it a particularly valuable intermediate for the asymmetric synthesis of complex molecules. The stereocenter bearing the trifluoromethyl group can serve as a crucial control element in subsequent stereoselective reactions, allowing for the construction of enantiomerically pure or enriched products.
The enantioselective synthesis of chiral amines is a significant area of research, as these compounds are key components of many pharmaceuticals and agrochemicals. nih.gov While direct examples involving this compound are scarce, its structural motif is relevant to the synthesis of chiral intermediates for active pharmaceutical ingredients. For example, the synthesis of the antidepressant (–)-paroxetine involves a key chiral intermediate, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, which highlights the importance of chiral alcohols in the synthesis of complex nitrogen-containing heterocycles. nih.gov
The development of racemization-free coupling reagents is essential for the synthesis of chiral amides and peptides, where maintaining stereochemical integrity is paramount. rsc.org The chiral alcohol moiety in this compound could potentially be utilized in stereospecific coupling reactions to build complex chiral scaffolds.
The synthesis of complex fluorinated molecules often relies on the use of versatile building blocks that can be elaborated in a controlled manner. The combination of a phenol (B47542) and a chiral trifluoromethylated alcohol in one molecule provides two distinct points for diversification, making this compound a potentially powerful intermediate in multi-step syntheses.
Applications in the Synthesis of Biologically Relevant Molecules and Agrochemicals
The trifluoromethyl group is a common feature in many biologically active molecules due to its ability to enhance properties such as lipophilicity and metabolic stability. Consequently, this compound is a promising starting material for the synthesis of novel pharmaceuticals and agrochemicals.
In the agrochemical sector, fluorinated compounds have found widespread use as herbicides, insecticides, and fungicides. biesterfeld.no For instance, trifluoromethylpyridines are a key structural motif in a number of successful agrochemicals. nih.gov The synthesis of such compounds often starts from smaller fluorinated building blocks. The phenolic ring of this compound could serve as a precursor to a variety of heterocyclic systems, including those relevant to agrochemical activity.
The development of new herbicides is an ongoing area of research. For example, a novel derivative of glyphosate was synthesized to enhance its herbicidal activity. nih.gov This highlights the strategy of modifying existing active compounds to improve their efficacy. This compound could be used to synthesize novel analogs of existing agrochemicals, potentially leading to improved performance or a different spectrum of activity.
In pharmaceutical research, the introduction of fluorine can significantly impact the therapeutic profile of a drug candidate. Chiral intermediates are often required for the synthesis of modern drugs. For example, the synthesis of a key chiral intermediate for the painkiller (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine was achieved using a bienzyme cascade system. nih.gov The structural similarity of this intermediate to derivatives of this compound suggests the potential utility of the latter in medicinal chemistry programs.
Q & A
Q. What are the established synthetic routes for 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or reduction of trifluoroacetyl intermediates. For example, derivatives like 4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid hydrochloride (C₈H₇ClF₃NO₃) are synthesized using piperidine or pyrrolidine frameworks under controlled pH and temperature . Reaction optimization may involve adjusting stoichiometric ratios of trifluoroacetyl precursors and reducing agents (e.g., NaBH₄), with yields highly dependent on solvent polarity and reaction time .
Q. How is the structural integrity of this compound validated in academic research?
X-ray crystallography is the gold standard for structural confirmation. Related fluorinated phenols, such as 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol, have been resolved with R-factors ≤0.056, revealing bond angles and dihedral angles critical for stability . Complementary techniques include:
Q. What are the stability considerations for this compound under laboratory storage?
The compound is hygroscopic and prone to decomposition under UV light. Storage recommendations include:
- Temperature : -20°C in amber vials .
- Solvent : Anhydrous DMSO or ethanol to prevent hydrolysis of the hydroxyl group .
Stability assays (HPLC purity >97% over 6 months) are critical for reproducibility in downstream applications .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity?
The strong electron-withdrawing effect of the -CF₃ group alters the phenol’s acidity (pKa ~8.5 vs. ~10 for unsubstituted phenol) and stabilizes intermediates in nucleophilic aromatic substitution. Computational studies (DFT) on analogous structures, like 4-cyano-N-(2-fluorophenyl)benzamide, show enhanced electrophilicity at the para position, facilitating coupling reactions . Experimental data suggest regioselective functionalization at the hydroxyl group over the trifluoroethyl moiety .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated phenol derivatives?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example:
Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?
Key methodologies include:
- Molecular Docking : Screen against targets like androgen receptors (e.g., LGD-4033 derivatives show binding affinity ΔG = -9.2 kcal/mol) .
- ADMET Profiling : Assess metabolic stability (CYP450 inhibition assays) and permeability (Caco-2 cell models) .
- SAR Studies : Modify the hydroxyl or trifluoroethyl group to optimize potency and selectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Chiral resolution of the hydroxyethyl group is critical. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
